An In-depth Technical Guide to the Mechanism of Action of CP-640186 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biochemical and pharmacological properties of CP-640186 hydrochloride, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). It details the compound's core mechanism of action, its effects on cellular and systemic metabolism, and the experimental methodologies used for its characterization.
Core Mechanism of Action
CP-640186 is an orally active and cell-permeable N-substituted bipiperidylcarboxamide that functions as a powerful, allosteric, and reversible inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is the rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] This function is critical in regulating the balance between fatty acid synthesis and oxidation.[5]
CP-640186 is isozyme-nonselective, meaning it potently inhibits both major isoforms of ACC:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it controls the synthesis of fatty acids.[3]
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ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues such as skeletal muscle, heart, and liver, where its product, malonyl-CoA, regulates fatty acid oxidation.[6]
The compound binds to the carboxyltransferase (CT) active site of ACC, specifically at the interface between the two monomers of the CT dimer.[2] Kinetic studies have revealed that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to the substrates acetyl-CoA, bicarbonate, and the allosteric activator citrate.[2][6][7] This indicates that CP-640186 interacts with the enzyme during the carboxyl transfer reaction.[6] By inhibiting both ACC1 and ACC2, CP-640186 comprehensively modulates lipid metabolism, leading to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.[6]
Signaling Pathway and Metabolic Consequences
The inhibition of ACC by CP-640186 initiates a cascade of metabolic changes. The primary event is the reduction in the cellular concentration of malonyl-CoA.[8] Malonyl-CoA is a crucial metabolic signaling molecule with two main functions: it is the primary building block for de novo lipogenesis (DNL), and it is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into mitochondria for β-oxidation.[5]
Therefore, by lowering malonyl-CoA levels, CP-640186 exerts a dual effect:
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Inhibition of Fatty Acid Synthesis: The depletion of the malonyl-CoA substrate pool directly halts the elongation of fatty acid chains, thus inhibiting the synthesis of new fatty acids and triglycerides.[6][7][8]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition on CPT1, allowing for increased transport of fatty acids into the mitochondria, which in turn stimulates their oxidation for energy production.[1][6][7][8]
Quantitative Data Presentation
The potency and efficacy of CP-640186 have been quantified through various in vitro and in vivo experiments. The data are summarized below.
Table 1: In Vitro Potency and Cellular Efficacy of CP-640186
| Parameter | System | Target/Process | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Rat Liver Enzyme | ACC1 | 53 nM | [1][7][8][9] |
| Rat Skeletal Muscle Enzyme | ACC2 | 61 nM | [1][7][8][9] | |
| HepG2 Cells | Fatty Acid & TG Synthesis | ~55 nM | [10] | |
| EC₅₀ | HepG2 Cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1][11] |
| HepG2 Cells | Triglyceride (TG) Synthesis Inhibition | 1.8 µM | [1][11] | |
| C2C12 Cells | Fatty Acid Oxidation Stimulation | 57 nM | [1][6][7] |
| | Isolated Rat Epitrochlearis Muscle | Fatty Acid Oxidation Stimulation | 1.3 µM |[1][6][7] |
Table 2: In Vivo Efficacy of CP-640186 (ED₅₀ Values)
| Parameter | Species | Tissue/Process | Value (mg/kg) | Reference |
|---|---|---|---|---|
| Malonyl-CoA Lowering | Rat | Liver | 55 | [6][7] |
| Rat | Soleus Muscle | 6 | [6][7] | |
| Rat | Quadriceps Muscle | 15 | [6][7] | |
| Rat | Cardiac Muscle | 8 | [6][7] | |
| Fatty Acid Synthesis Inhibition | Rat | Whole Body | 13 | [2][6][7] |
| CD1 Mice | Whole Body | 11 | [2][6][7] | |
| ob/ob Mice | Whole Body | 4 | [2][6][7] |
| Fatty Acid Oxidation Stimulation | Rat | Whole Body | ~30 |[6][7][8] |
Table 3: Pharmacokinetic Parameters of CP-640186
| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference |
|---|---|---|---|
| Dosing | 5 mg/kg IV; 10 mg/kg Oral | 5 mg/kg IV; 10 mg/kg Oral | [2][7] |
| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [2][7] |
| Oral Bioavailability (F) | 39% | 50% | [7] |
| Plasma Clearance (Clp) | 65 ml/min/kg | 54 ml/min/kg | [7] |
| Volume of Distribution (Vdss) | 5 L/kg | Not Reported | [7] |
| Oral Tₘₐₓ | 1.0 h | 0.25 h | [7] |
| Oral Cₘₐₓ | 345 ng/mL | 2177 ng/mL | [2][7] |
| Oral AUC₀-∞ | 960 ng·h/mL | 3068 ng·h/mL |[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CP-640186.
Objective: To determine the IC₅₀ of CP-640186 against purified ACC1 and ACC2 enzymes.
Methodology:
-
Enzyme Preparation: ACC1 and ACC2 are purified from rat liver and skeletal muscle, respectively, using standard chromatographic techniques.
-
Reaction Mixture: A reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 0.2 mM acetyl-CoA, and 10 mM [¹⁴C]-labeled sodium bicarbonate.
-
Inhibitor Preparation: CP-640186 hydrochloride is dissolved in DMSO to create a stock solution and then serially diluted to a range of concentrations.
-
Incubation: The purified enzyme is pre-incubated with varying concentrations of CP-640186 or vehicle (DMSO) for 15 minutes at 37°C in the presence of 20 mM potassium citrate to allow for enzyme polymerization and inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture (ATP, acetyl-CoA, [¹⁴C]bicarbonate).
-
Reaction Termination: After 10 minutes at 37°C, the reaction is stopped by the addition of 1 M HCl.
-
Quantification: The acid-stable radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Objective: To measure the effect of CP-640186 on de novo lipogenesis in a cellular context.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium until they reach 80-90% confluency.
-
Treatment: Cells are washed and incubated in a serum-free medium containing various concentrations of CP-640186 (0.1 nM to 100 µM) or vehicle for 2 hours.[1]
-
Labeling: [¹⁴C]-acetate, a precursor for fatty acid synthesis, is added to the medium, and the cells are incubated for an additional 2 hours.
-
Lipid Extraction: The reaction is stopped by washing the cells with ice-cold PBS. Total lipids are extracted from the cells using a chloroform:methanol (2:1) solvent system.
-
Quantification: The organic phase containing the lipids is separated, evaporated, and the radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the [¹⁴C]-acetate incorporation in vehicle-treated control cells. The EC₅₀ value is calculated from the dose-response curve.
Objective: To assess the ability of CP-640186 to stimulate fatty acid oxidation.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes, which are metabolically active muscle cells.
-
Treatment: Differentiated myotubes are pre-incubated for 2 hours with varying concentrations of CP-640186 or vehicle in a low-glucose medium.[1]
-
Labeling: [³H]-palmitate, complexed to BSA, is added to the culture medium.
-
Incubation: Cells are incubated for 2-3 hours to allow for the uptake and oxidation of the labeled fatty acid. During β-oxidation, [³H] is released from the fatty acid and forms ³H₂O.
-
Quantification: The cell culture medium is collected, and the aqueous phase is separated from the lipid phase by adding an equal volume of 10% trichloroacetic acid followed by centrifugation. The radioactivity in the aqueous supernatant, representing ³H₂O, is measured by scintillation counting.
-
Data Analysis: The rate of fatty acid oxidation is determined by the amount of ³H₂O produced. The EC₅₀ for stimulation of fatty acid oxidation is calculated from the dose-response curve.
Logical Framework of Action
The mechanism of CP-640186 can be understood through a logical progression from molecular interaction to physiological outcome. The compound's primary interaction with its molecular target initiates a series of predictable cellular and systemic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 10. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
